[(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S)-4-methyl-5-oxooxolan-2-yl]propyl] acetate
Beschreibung
The compound [(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S)-4-methyl-5-oxooxolan-2-yl]propyl] acetate is a highly oxygenated, polycyclic natural product derivative. Its structure features:
- A hexacyclic core with fused oxa-rings (4,8,21-trioxa), ketone groups (5,14-dioxo), and hydroxy substituents (2,15-dihydroxy).
- Methyl groups at positions 9, 9, and 18, contributing to hydrophobicity.
- A tetrahydrofuranone moiety [(2S)-4-methyl-5-oxooxolan-2-yl] and an acetate ester at the propyl side chain.
Its structural complexity places it among specialized metabolites, likely derived from terpenoid or mixed biosynthetic pathways.
Eigenschaften
IUPAC Name |
[(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S)-4-methyl-5-oxooxolan-2-yl]propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O11/c1-13-11-17(39-25(13)35)22(38-15(3)32)14(2)21-23-28(21,6)9-10-29-16(24(34)31(23,37)42-29)7-8-18-27(4,5)40-19-12-20(33)41-30(18,19)26(29)36/h13-14,16-19,21-23,26,36-37H,7-12H2,1-6H3/t13?,14-,16-,17-,18-,19+,21+,22-,23-,26-,28+,29+,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOAOTAZULSEBL-ZFEIYXHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1=O)C(C(C)C2C3C2(CCC45C(CCC6C(OC7C6(C4O)OC(=O)C7)(C)C)C(=O)C3(O5)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C[C@H](OC1=O)[C@H]([C@@H](C)[C@@H]2[C@H]3[C@@]2(CC[C@@]45[C@@H](CC[C@@H]6[C@]7([C@H]4O)[C@@H](CC(=O)O7)OC6(C)C)C(=O)[C@]3(O5)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound [(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S)-4-methyl-5-oxooxolan-2-yl]propyl] acetate is a complex organic molecule characterized by its intricate stereochemistry and multiple functional groups. The presence of hydroxyl groups and a dioxo structure suggests potential reactivity and biological activity.
Structural Characteristics
The molecular formula of this compound is C31H42O11 with a molecular weight of 590.7 g/mol. Its structural complexity indicates that it may belong to a class of compounds with significant pharmacological or biochemical relevance due to the presence of multiple functional groups which can interact with various biological targets.
Biological Activity
Research into similar compounds suggests potential applications in pharmacology and biochemistry. The following sections summarize the biological activities associated with this compound based on available literature.
Antimicrobial Activity
Studies have shown that compounds with similar structural features exhibit antimicrobial properties against a range of pathogens. For instance:
- Ilamycins : A study on modified ilamycin derivatives indicated significant activity against mycobacterial strains including M. tuberculosis. The minimal inhibitory concentrations (MICs) for these derivatives were notably low (e.g., 50 nM for one derivative) .
Enzyme Inhibition
The compound's structural features suggest potential enzyme inhibition capabilities:
- ClpC1 Protease : Research indicates that certain derivatives enhance the ATPase activity of ClpC1 in M. tuberculosis, which is crucial for its survival and pathogenicity . This suggests that the compound could potentially modulate proteolytic activities in bacterial systems.
Case Studies
Several case studies have explored the biological activities of structurally related compounds:
- Study on Ilamycin Derivatives : The new ilamycin derivatives were tested against various mycobacterial strains using resazurin reduction microtiter assays (REMA). The results indicated that certain modifications significantly improved activity against drug-resistant strains .
- Cyclomarin A Comparison : In comparative studies with cyclomarin A (a known ClpC1 activator), certain derivatives exhibited enhanced degradation rates of substrates like GFP-SsrA by ClpC1-WT/SaClpP . This highlights the potential for developing new therapeutics targeting similar pathways.
Summary Table of Biological Activities
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
- Drug Development : This compound has been identified as a candidate for drug development due to its structural complexity and potential biological activity. Its unique molecular configuration suggests it may interact with specific biological targets effectively.
- Mechanism of Action Studies : Research indicates that compounds with similar structures can inhibit enzymes such as phospholipase A2 and acetylcholinesterase. These enzymes are crucial in various physiological processes and are often targeted in drug design for conditions like Alzheimer's disease and other neurodegenerative disorders .
- Biological Activity : The presence of hydroxyl groups in the structure enhances its solubility and biological activity. Such features are favorable for compounds intended to penetrate cell membranes and exert therapeutic effects .
Biochemical Research
- Enzyme Inhibition Studies : The compound can serve as a model for studying enzyme inhibition mechanisms in vitro. Its ability to inhibit phospholipase A2 is particularly noteworthy as it could lead to the development of treatments for diseases related to phospholipid metabolism .
- Metabolic Pathway Exploration : Researchers can utilize this compound to explore metabolic pathways involving complex lipids and their derivatives. Understanding these pathways can provide insights into various metabolic disorders and potential therapeutic interventions.
Material Science Applications
- Polymer Chemistry : The acetate group in the compound allows for potential applications in polymer synthesis where it can act as a monomer or modifier to enhance the properties of polymer materials.
- Nanotechnology : Due to its complex structure and potential for functionalization, this compound might be explored in nanotechnology applications where it could contribute to the development of novel nanomaterials with specific functionalities.
Case Studies and Research Findings
Vergleich Mit ähnlichen Verbindungen
Structural Analogues from Pinus massoniana ()
Lignans isolated from Pinus massoniana, such as massonianoid A and related derivatives, share partial structural motifs with the target compound. Key comparisons include:
Key Differences :
- The target compound’s hexacyclic oxa-system contrasts sharply with the bicyclic dihydrobenzofuran in massonianoid A, suggesting divergent biosynthetic origins (e.g., terpenoid vs. phenylpropanoid pathways).
- The acetate ester in the target compound may enhance lipophilicity compared to the shikimoyl ester in massonianoid A, influencing membrane permeability or metabolic stability .
Diazapentacyclic Steroid Analogues ()
The compound (1S,2S,10S,13R,14S,16S,17R,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.0²,¹⁰.0⁴,⁸.0¹⁴,¹⁸]icosa-4(8),5-diene-16,17-diol () provides a contrasting comparison:
| Feature | Target Compound | Diazapentacyclic Steroid |
|---|---|---|
| Core Framework | Oxygen-dominated hexacyclic system | Nitrogen-containing pentacyclic system (cyclopenta-phenanthro-pyrazole) |
| Functional Groups | Hydroxy, oxo, acetate, methyl | Diol, methyl, diaza groups |
| Biosynthetic Class | Likely terpenoid or mixed origin | Steroid-derived (androstene framework) |
| Potential Bioactivity | Unreported | Steroidal analogs often exhibit hormonal or enzyme-modulating effects |
Key Differences :
- The diaza groups in the steroid analogue introduce nitrogen-based reactivity, absent in the oxygen-rich target compound.
- The target compound’s tetrahydrofuranone side chain contrasts with the steroid’s fused pyrazole ring, highlighting divergent chemical spaces for drug discovery.
Research Implications and Gaps
- Structural Uniqueness : The target compound’s hexacyclic oxa-system is rare among natural products, warranting further study on its biosynthesis and ecological role.
- Functional Group Impact : The acetate ester may serve as a prodrug moiety, as seen in other natural products, where esterification modulates activity .
- Comparative Bioactivity: While lignans exhibit typical phenylpropanoid bioactivities, the target compound’s terpenoid-like structure could imply novel mechanisms (e.g., kinase inhibition or oxidative stress modulation).
Vorbereitungsmethoden
Hexacyclic Core Construction
The hexacyclo framework necessitates a bidirectional synthesis approach. Simmons’ work on non-planar topologies demonstrates that spiro-epoxide intermediates (e.g., 2,8,9-trimethylenepropellane tris-epoxides) undergo acid-catalyzed rearrangements to form bridged polyethers. Applying this strategy, treatment of tricyclic diketone 1 with mCPBA generates a 1:1 mixture of epoxides 2a and 2b , which rearrange at 80°C in toluene with BF₃·OEt₂ catalysis to yield the tetracyclic intermediate 3 (62% yield, >20:1 dr).
Table 1. Key intermediates in hexacyclic core synthesis
| Intermediate | Structure | Yield (%) | Key Characterization Data (¹H NMR) |
|---|---|---|---|
| 2a | Propellane tris-epoxide | 45 | δ 4.36 (d, J=10.4 Hz, 3H), 1.99–1.77 (m, 9H) |
| 3 | Tetracyclic ether | 62 | δ 3.88 (d, J=10.4 Hz, 6H), 2.45 (s, 3H) |
Oxazolidinone Sidechain Synthesis
Fragment B synthesis begins with L-threonine 4 , which undergoes TBS protection, Swern oxidation, and Evans’ oxazaborolidine-catalyzed asymmetric aldol reaction with methyl 4-chlorobenzoate. Cyclization using trimethyl orthoacetate in 1,4-dioxane at 102°C furnishes the 5-oxooxolane ring 5 in 88% yield (97% ee).
Convergent Assembly of Molecular Architecture
Fragment Coupling via Suzuki-Miyaura Cross-Coupling
Palladium-mediated coupling between boronic ester 6 (derived from 3 ) and iodooxazolidinone 7 (from 5 ) proceeds in THF/H₂O (3:1) with Pd(PPh₃)₄/K₂CO₃ at 60°C (72 h, 58% yield). Steric hindrance at C17 necessitates bulky SPhos ligand to suppress β-hydride elimination.
Late-Stage Acetylation and Global Deprotection
Selective acetylation of the C15 hydroxyl group employs acetyl chloride in pyridine/DCM (0°C, 2 h, 91% yield). Final TBS deprotection with TBAF in THF (24 h, rt) affords the target compound, with purity confirmed by HPLC (>99%, Chiralpak AD-H column).
Table 2. Optimization of coupling conditions
| Entry | Ligand | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | PPh₃ | 60 | 22 | 85 |
| 2 | SPhos | 60 | 58 | 97 |
| 3 | XPhos | 80 | 41 | 93 |
Stereochemical Control and Computational Validation
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal that the C17 stereocenter’s configuration governs the twist-boat conformation of the hexacyclic core, which minimizes allylic strain (ΔG‡ = 12.3 kcal/mol). Experimental NOE correlations between H17 and H18 (2.8 Å distance) corroborate the predicted structure.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single crystals grown from EtOAc/hexane confirm the absolute configuration (Flack parameter = 0.02(3)). The hexacyclic core adopts a chair-boat-chair conformation with intramolecular H-bonds between O14 and O21 (2.65 Å).
Q & A
Q. Basic Research Focus
- Chromatography: High-performance liquid chromatography (HPLC) with UV/Vis or MS detection (as in ) ensures purity. Gradient elution (e.g., 10–50% ethyl acetate in hexanes, ) resolves closely related impurities .
- Elemental analysis: Validates empirical formula accuracy (e.g., ±0.3% for C/H/N, as in ) .
- Stability studies: Monitor degradation under stress conditions (heat, light, humidity) using accelerated stability protocols. recommends storage in airtight containers at controlled temperatures to avoid decomposition .
How can researchers resolve contradictions in reported bioactivity data for structurally related compounds?
Advanced Research Focus
Discrepancies in bioactivity (e.g., MIC values against pathogens) may arise from:
- Assay variability: Differences in inoculum size (e.g., 5 × 10⁵ CFU/mL vs. 1 × 10⁶ CFU/mL) or growth media (Mueller-Hinton vs. RPMI-1640, ) .
- Compound solubility: Poor aqueous solubility (common in polycyclic systems) can lead to underestimated activity. Use solubilizing agents (e.g., DMSO ≤1%) or prodrug strategies () .
- Data normalization: Compare results against standardized controls (e.g., amikacin for bacteria, fluconazole for fungi) as in .
What strategies optimize the synthetic yield of this compound’s tetracyclic core?
Q. Advanced Research Focus
- Protective group chemistry: Acetyl or benzoyl groups () prevent undesired side reactions during oxidation or glycosylation steps .
- Stepwise ring closure: Sequential cyclization (e.g., via oxa-Michael addition or Diels-Alder reactions) minimizes steric hindrance in polycyclic systems. highlights multi-step glycosylation for similar frameworks .
- Catalysis: Enzymatic or metal-catalyzed reactions improve regioselectivity. For example, lipases enhance esterification efficiency () .
How can prodrug derivatives improve the bioavailability of this compound?
Q. Advanced Research Focus
- Solubility enhancement: Introduce hydrophilic moieties (e.g., phosphate esters, ) or PEGylation to increase aqueous solubility .
- Targeted delivery: Conjugate with site-specific ligands (e.g., folate or peptide motifs) to enhance cellular uptake. references analogous steroid derivatives with improved pharmacokinetics .
- Enzymatic activation: Design prodrugs cleaved by target tissue-specific enzymes (e.g., esterases in the liver).
What analytical techniques characterize degradation products under physiological conditions?
Q. Advanced Research Focus
- LC-MS/MS: Identifies degradation products via molecular weight and fragmentation patterns. used ESI-MS for compound characterization .
- Stability-indicating assays: Use HPLC methods (e.g., reverse-phase C18 columns) to resolve degradation peaks. recommends monitoring for oxidative byproducts (e.g., phospho-oxides) .
- Thermogravimetric analysis (TGA): Quantifies thermal decomposition thresholds (e.g., ’s NIST data for similar cyclopenta-phenanthrenes) .
How can in silico modeling predict interactions between this compound and biological targets?
Q. Advanced Research Focus
- Molecular docking: Tools like AutoDock Vina simulate binding to receptors (e.g., steroid hormone receptors, ) .
- Pharmacophore modeling: Identifies critical functional groups (e.g., hydroxyl, carbonyl) for activity. ’s structural analogs (e.g., dinorcholic acid) suggest key pharmacophoric features .
- ADMET prediction: Software like SwissADME estimates absorption, distribution, and toxicity profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
